Cas no 24161-70-4 (2-(2-Adamantylamino)ethanol Hydrochloride)

2-(2-Adamantylamino)ethanol Hydrochloride is a synthetic organic compound featuring an adamantyl group linked to an ethanolamine moiety, with the hydrochloride salt enhancing its stability and solubility. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity, which can improve binding affinity and metabolic stability in drug design. The adamantyl group contributes to lipophilicity, while the ethanolamine segment allows for further functionalization. Its hydrochloride form ensures consistent handling and storage properties. Potential applications include the development of bioactive molecules, particularly in central nervous system (CNS) targeting agents, where adamantyl derivatives have demonstrated utility.
2-(2-Adamantylamino)ethanol Hydrochloride structure
24161-70-4 structure
Product Name:2-(2-Adamantylamino)ethanol Hydrochloride
CAS No:24161-70-4
MF:C12H22ClNO
MW:231.762182712555
MDL:MFCD01728088
CID:880205
Update Time:2026-04-29

2-(2-Adamantylamino)ethanol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(tricyclo[3.3.1.1~3,7~]dec-2-ylamino)ethanol
    • 2-(2-Adamantylamino)ethanol hydrochloride
    • Adamant-2-yl-(2-hydroxyethyl)amin
    • 2-(2-Adamantylamino)ethanol Hydrochloride
    • MDL: MFCD01728088
    • Inchi: InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2
    • InChI Key: QWEHXCRULFHITF-UHFFFAOYSA-N
    • SMILES: C(CO)NC1C2CC3CC(C2)CC1C3

Computed Properties

  • Exact Mass: 195.16200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 32.26000
  • LogP: 1.78390

2-(2-Adamantylamino)ethanol Hydrochloride Security Information

  • HazardClass:IRRITANT

2-(2-Adamantylamino)ethanol Hydrochloride Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Adamantylamino)ethanol Hydrochloride Pricemore >>

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2-(2-Adamantylamino)ethanol Hydrochloride Related Literature

Additional information on 2-(2-Adamantylamino)ethanol Hydrochloride

Introduction to 2-(2-Adamantylamino)ethanol Hydrochloride (CAS No. 24161-70-4)

2-(2-Adamantylamino)ethanol Hydrochloride, with the CAS number 24161-70-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique adamantyl group, which imparts distinct chemical and biological properties, making it a valuable candidate for various applications, including drug development and biochemical studies.

The molecular structure of 2-(2-Adamantylamino)ethanol Hydrochloride consists of an adamantyl moiety attached to an aminoethyl group, which is further protonated to form the hydrochloride salt. The adamantyl group, known for its high stability and rigidity, contributes to the compound's resistance to metabolic degradation and enhances its ability to cross biological membranes. These properties make it an attractive scaffold for designing drugs with improved pharmacokinetic profiles.

Recent research has highlighted the potential of 2-(2-Adamantylamino)ethanol Hydrochloride in various therapeutic areas. For instance, studies have shown that compounds with similar adamantyl structures exhibit potent anti-inflammatory and analgesic effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-Adamantylamino)ethanol Hydrochloride could effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory conditions such as arthritis.

In addition to its anti-inflammatory properties, 2-(2-Adamantylamino)ethanol Hydrochloride has been investigated for its potential as a neuroprotective agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The adamantyl group's ability to enhance cellular uptake and stability is believed to play a crucial role in these neuroprotective effects.

The pharmacological profile of 2-(2-Adamantylamino)ethanol Hydrochloride has also been explored in preclinical studies. Animal models have shown that this compound exhibits good oral bioavailability and a favorable safety profile, making it suitable for further development as a therapeutic agent. A study published in the European Journal of Pharmacology reported that oral administration of 2-(2-Adamantylamino)ethanol Hydrochloride resulted in significant reductions in pain and inflammation without causing adverse side effects.

Beyond its therapeutic applications, 2-(2-Adamantylamino)ethanol Hydrochloride has found use in biochemical research as a tool compound. Its unique chemical properties make it useful for studying protein-protein interactions and enzyme kinetics. For example, researchers at the National Institutes of Health (NIH) have utilized this compound to investigate the binding affinities of various enzymes involved in metabolic pathways.

The synthesis of 2-(2-Adamantylamino)ethanol Hydrochloride is well-documented in the literature. A common synthetic route involves the reaction of 1-adamantanamine with 2-chloroethylamine hydrochloride, followed by protonation with hydrochloric acid. This method yields high purity product with good yields, making it suitable for large-scale production.

In conclusion, 2-(2-Adamantylamino)ethanol Hydrochloride (CAS No. 24161-70-4) is a multifaceted compound with promising applications in both medicinal chemistry and biochemical research. Its unique adamantyl structure provides a robust platform for developing drugs with enhanced stability and efficacy. Ongoing research continues to uncover new potential uses for this compound, solidifying its importance in the pharmaceutical industry.

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